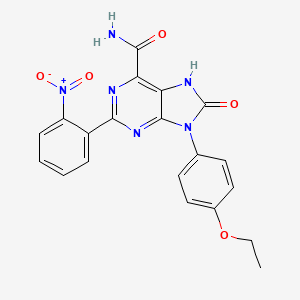

9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-based derivative features a carboxamide group at position 6, an 8-oxo moiety, and aryl substituents at positions 2 and 7. The 2-nitrophenyl group at position 2 introduces strong electron-withdrawing effects, while the 4-ethoxyphenyl group at position 9 provides moderate electron-donating properties. The compound is synthesized via a multi-step process involving thiourea intermediates and S-alkylation reactions, as described by Huang et al. .

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O5/c1-2-31-12-9-7-11(8-10-12)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)13-5-3-4-6-14(13)26(29)30/h3-10H,2H2,1H3,(H2,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRJNVHNRUICMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivative family and has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 405.4 g/mol . The structure features a purine core with ethoxy and nitrophenyl substituents, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to act as inhibitors of various kinases, which are critical in signaling pathways related to cell growth and proliferation. This compound may exhibit selective inhibition against specific kinases involved in cancer progression .

- Antiviral Activity : Research indicates that purine derivatives can exhibit antiviral properties by interfering with viral replication processes. The presence of the nitrophenyl group may enhance this activity by stabilizing interactions with viral proteins .

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptotic pathways in cancer cells, leading to reduced viability and proliferation .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Case Studies

- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest.

- Viral Infection Models : In studies involving viral pathogens, this compound exhibited potent antiviral effects, reducing viral titers significantly in treated cell cultures.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substituent type (electron-donating vs. withdrawing), position (ortho, meta, para), and molecular weight. Below is a comparative overview:

Table 1: Substituent and Molecular Data Comparison

Electronic and Steric Effects

Hypothetical Bioactivity Correlations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.